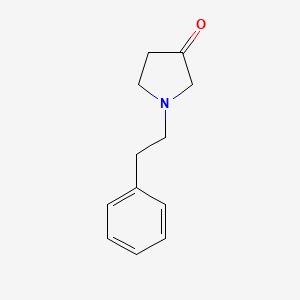
(2,5-difluorophenyl)(pyridin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,5-difluorophenyl)(pyridin-4-yl)methanamine” is a chemical compound with the molecular formula C12H10F2N2 . It is a member of the class of compounds known as aryl-phenylketones .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a difluorophenyl group via a methanamine linker . The InChI code for this compound is 1S/C12H10F2N2/c13-9-1-2-11(14)10(7-9)12(15)8-3-5-16-6-4-8/h1-7,12H,15H2 .Aplicaciones Científicas De Investigación
Chemical Inhibitors and Metabolic Enzymes
Chemical inhibitors based on specific structural motifs, including pyridine derivatives, play a crucial role in the study of metabolic enzymes such as Cytochrome P450 (CYP) isoforms. These enzymes are pivotal in drug metabolism, and selective inhibitors can help decipher the involvement of specific CYP isoforms, aiding in the prediction of drug-drug interactions (Khojasteh et al., 2011).
Ligands and Complexes in Coordination Chemistry
The synthesis and properties of complexes involving pyridine and other heterocyclic ligands have been extensively reviewed, highlighting their applications in coordination chemistry. These complexes exhibit a range of important properties, including spectroscopic, magnetic, and electrochemical activities, which are fundamental in various scientific and technological applications (Boča et al., 2011).
Synthesis and Application in Medicinal Chemistry
The pyranopyrimidine core, related to pyridine structures, is a key precursor in the pharmaceutical industry due to its broad synthetic applications and bioavailability. The development of this core involves various synthetic pathways employing hybrid catalysts, showcasing the compound's versatility in drug development (Parmar et al., 2023).
Optoelectronic Materials
Quinazolines and pyrimidines, which share structural similarities with pyridine derivatives, have been explored for their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, show significant potential for creating novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova et al., 2018).
Direcciones Futuras
The future directions for research on “(2,5-difluorophenyl)(pyridin-4-yl)methanamine” could include elucidating its synthesis, exploring its reactivity, determining its physical and chemical properties, and investigating its potential biological activities. Further studies are needed to fully understand this compound .
Propiedades
IUPAC Name |
(2,5-difluorophenyl)-pyridin-4-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-9-1-2-11(14)10(7-9)12(15)8-3-5-16-6-4-8/h1-7,12H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCQZXRSMQHROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C2=CC=NC=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


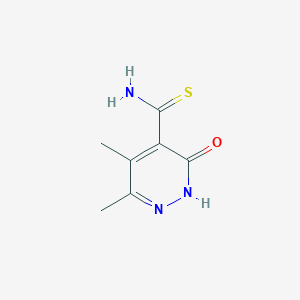
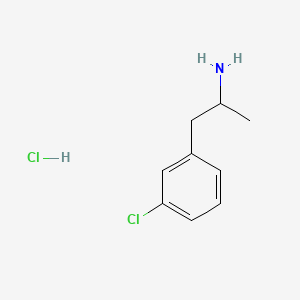
![2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B6144088.png)
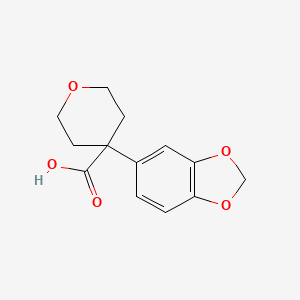
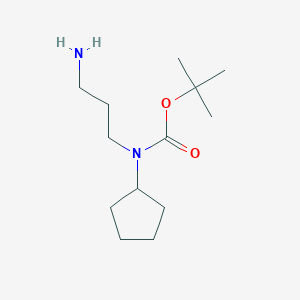
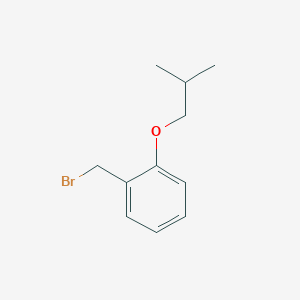
![4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B6144114.png)
![N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine](/img/structure/B6144124.png)
![3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline](/img/structure/B6144131.png)
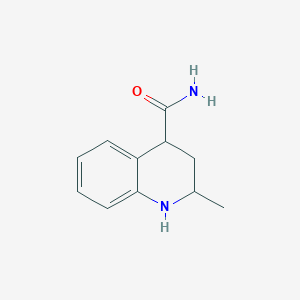
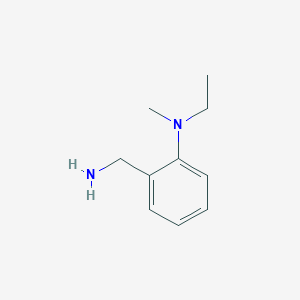
![1-[5-fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine](/img/structure/B6144154.png)
